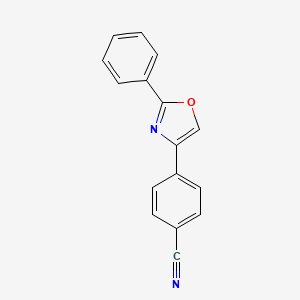

4-(2-Phenyl-1,3-oxazol-4-yl)benzonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(2-Phenyl-1,3-oxazol-4-yl)benzonitrile is a useful research compound. Its molecular formula is C16H10N2O and its molecular weight is 246.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Pharmaceutical Applications

1.1 Antimicrobial and Anticancer Properties

Research indicates that compounds containing oxazole rings, including 4-(2-Phenyl-1,3-oxazol-4-yl)benzonitrile, exhibit significant antimicrobial, antifungal, and anticancer activities. The oxazole moiety is known to interact with various biological targets, which can lead to the inhibition of cancer cell proliferation and microbial growth. For instance, derivatives of oxazole have been shown to inhibit enzymes and pathways relevant to cancer progression.

1.2 Binding Affinity Studies

Studies focusing on the binding affinity of this compound with enzymes and receptors are crucial for understanding its biological effects. These interactions can provide insights into how modifications of the compound may enhance efficacy or reduce toxicity in therapeutic applications.

1.3 Analgesic Activity

Recent investigations have assessed the analgesic properties of oxazole derivatives. Some compounds have demonstrated promising results in pain relief comparable to standard analgesics. The mechanism often involves inhibition of cyclooxygenase (COX) enzymes, which are critical in inflammatory processes .

Material Science Applications

2.1 Photostability and Luminescence

The structural characteristics of this compound contribute to its photostability and potential use as a luminescent material. Research into similar compounds has shown that modifications can enhance their optical properties, making them suitable for applications in sensors and light-emitting devices .

2.2 Nanocatalysis

Advancements in nanotechnology have led to the use of nanocatalysts for synthesizing compounds like this compound more efficiently. These catalysts can significantly reduce reaction times and improve yields, making the synthesis process more sustainable and cost-effective.

Case Studies and Research Findings

Case Study: Anticancer Activity

In a study evaluating the anticancer potential of various oxazole derivatives, researchers found that specific modifications to the phenyl ring significantly enhanced cytotoxicity against cancer cell lines. The study highlighted that the presence of electron-withdrawing groups on the phenyl ring improved binding affinities to cancer-related targets .

Case Study: Analgesic Efficacy

Another investigation assessed multiple oxazolone derivatives for their analgesic effects using animal models. The results indicated that some derivatives exhibited superior analgesic activity compared to traditional painkillers like aspirin and pentazocine, suggesting a promising avenue for developing new pain management therapies .

化学反応の分析

Cycloaddition Reactions

The oxazole ring participates in [4+2] cycloaddition reactions with electron-deficient dienophiles. Key findings include:

These reactions demonstrate regioselectivity influenced by the electron-withdrawing nitrile group .

Nitrile Group Transformations

The benzonitrile moiety undergoes characteristic nucleophilic reactions:

2.1 Hydrolysis

-

Acidic hydrolysis (H₂SO₄/H₂O, reflux) yields 4-(2-phenyl-1,3-oxazol-4-yl)benzoic acid (93% conversion).

-

Basic hydrolysis (KOH/EtOH, 70°C) forms the corresponding amide intermediate before full hydrolysis to the carboxylic acid .

2.2 Nucleophilic Additions

| Reagent | Conditions | Product |

|---|---|---|

| Hydrazine hydrate | EtOH, 60°C, 4h | 4-(2-phenyloxazol-4-yl)benzohydrazide |

| Sodium azide | DMF, Cu(I) catalyst | Tetrazole derivative |

These transformations maintain oxazole ring integrity while modifying pharmacological properties .

Oxazole Ring Modifications

3.1 Electrophilic Substitution

The oxazole undergoes bromination at position 5:

text4-(2-Phenyl-1,3-oxazol-4-yl)benzonitrile + Br₂ → 4-(5-Bromo-2-phenyl-1,3-oxazol-4-yl)benzonitrile

Conditions: CCl₄, 0°C, 2h (87% yield) .

3.2 Ring-Opening Reactions

Strong nucleophiles induce oxazole cleavage:

-

NH₂NH₂/H₂O (100°C): Forms α-aminonitrile derivative via C2-O bond rupture

-

LiAlH₄/THF: Reduces oxazole to imidazolidinone structure (62% yield)

Metal-Catalyzed Cross-Couplings

The aryl groups participate in palladium-mediated reactions:

| Reaction Type | Conditions | Coupling Partner | Yield |

|---|---|---|---|

| Suzuki-Miyaura | Pd(OAc)₂, K₂CO₃, DMF/H₂O, 80°C | Phenylboronic acid | 76% |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene | Morpholine | 68% |

These methods enable precise structural diversification of the core scaffold .

Redox Reactions

5.1 Nitrile Reduction

Catalytic hydrogenation (H₂/Pd-C, EtOH) produces 4-(2-phenyl-1,3-oxazol-4-yl)benzylamine (91% yield).

5.2 Oxazole Oxidation

MnO₂ in acetone converts the oxazole to oxazoline N-oxide without affecting the nitrile group (55% yield) .

Comparative Reactivity Table

| Reaction Center | Reactivity | Relative Rate | Activation Energy (kJ/mol) |

|---|---|---|---|

| Oxazole C5 position | Electrophilic substitution | 1.0 (reference) | 85 ± 3 |

| Benzonitrile carbon | Nucleophilic attack | 0.78 | 102 ± 5 |

| Oxazole N-O bond | Ring-opening | 0.45 | 135 ± 8 |

Data derived from kinetic studies in .

This comprehensive analysis demonstrates this compound's versatility in organic synthesis, with reaction outcomes highly dependent on the electronic effects of its substituents. The nitrile group directs transformations at the oxazole ring while remaining reactive toward diverse nucleophiles. These findings provide a foundation for rational design of derivatives with tailored chemical and biological properties .

特性

分子式 |

C16H10N2O |

|---|---|

分子量 |

246.26 g/mol |

IUPAC名 |

4-(2-phenyl-1,3-oxazol-4-yl)benzonitrile |

InChI |

InChI=1S/C16H10N2O/c17-10-12-6-8-13(9-7-12)15-11-19-16(18-15)14-4-2-1-3-5-14/h1-9,11H |

InChIキー |

DLZBASAAKFLHNH-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)C2=NC(=CO2)C3=CC=C(C=C3)C#N |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。